(Tetrahydrofuran-3-yl)methanamine
Overview
Description
(Tetrahydrofuran-3-yl)methanamine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Dinotefuran : This compound is used in the synthesis of dinotefuran, a neonicotinoid insecticide, through a Michael addition reaction. This method offers a scalable and practical approach for dinotefuran synthesis (Li & Wang, 2018).
Chiral Methanamines Synthesis : It is structurally related to chiral (indol-2-yl)methanamines synthesized using amino acids and a 9-phenyl-9-fluorenyl protecting group strategy. This research contributes to the understanding of stereochemistry in organic compounds (Lood et al., 2015).
Diamino Scaffold for Parallel Turn Conformations : A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold has been designed to stabilize parallel turn conformations in short peptide sequences. This has implications for peptide and protein engineering (Bucci et al., 2018).
Antibacterial Activity of Copper(II) Complex : The antibacterial activity of a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl)methanamine was found to be higher than the free ligand, indicating potential applications in antimicrobial treatments (Elayaperumal et al., 2014).
Histamine Receptor Ligands : Tetrahydrofuran-based compounds with a bicyclic core have been investigated as ligands for human histamine receptor subtypes. These compounds showed promising affinity and selectivity, indicating potential in pharmacological applications (Bodensteiner et al., 2013).
Photocytotoxicity in Red Light : Iron(III) complexes with tetrahydrofuran-based ligands have displayed unprecedented photocytotoxicity in red light, suggesting their use in photodynamic therapy (Basu et al., 2014).
Safety and Hazards
Future Directions
While specific future directions for “(Tetrahydrofuran-3-yl)methanamine” are not found, it’s worth noting that indole derivatives, which are similar compounds, have shown clinical and biological applications . This suggests potential future research directions in exploring the biological potential of “this compound”.
Mechanism of Action
Target of Action
More research is needed to identify the specific biological targets and their roles .
Mode of Action
It is known that the compound can interact with its targets to induce certain changes
Pharmacokinetics
Properties
IUPAC Name |
oxolan-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINJIXGRSTYIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447520 | |
Record name | (tetrahydrofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165253-31-6 | |
Record name | (Tetrahydrofuran-3-yl)methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165253-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (tetrahydrofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tetrahydrofuran-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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